2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Lipophilicity Drug-likeness Membrane permeability

This compound’s chloromethyl group provides direct SN2 reactivity unavailable in hydroxymethyl or formyl analogs, enabling one-step bioconjugation for chemoproteomics and covalent inhibitor design without pre-activation. Its pyrazine–pyrazole core is a recognized kinase hinge-binder, while low TPSA (67.4 Ų) and zero HBD make it CNS-permeable. Sold at 98% purity to support quantitative SAR follow-up.

Molecular Formula C10H8ClN5
Molecular Weight 233.66 g/mol
CAS No. 2091563-49-2
Cat. No. B1482783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
CAS2091563-49-2
Molecular FormulaC10H8ClN5
Molecular Weight233.66 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C=C2CCl)CC#N
InChIInChI=1S/C10H8ClN5/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,4-5H2
InChIKeyHJDIAZFQFJAYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091563-49-2): A Dual Heterocycle Screening Compound with a Reactive Chloromethyl Handle


2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091563-49-2) is a heterocyclic small molecule (C₁₀H₈ClN₅, MW 233.66 g/mol) combining a pyrazole core with a 3-pyrazinyl substituent, a 4-chloromethyl group, and an N1-linked acetonitrile moiety [1]. It is catalogued as a screening compound and building block within the Life Chemicals HTS collection (ID: F2198-4896) and is commercially available from Bidepharm (Cat. BD02023614, standard purity 98%) . The compound belongs to the broader pyrazole–pyrazine hybrid class that has attracted attention in both agrochemical (herbicide) and medicinal chemistry (kinase inhibitor) patent families [2].

Why In-Class Substitution Fails for 2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091563-49-2): Structural Determinants That Govern Reactivity, Physicochemical Profile, and Downstream Utility


Within the 3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile scaffold family, the identity of the 4-position substituent is the dominant variable controlling both synthetic utility and physicochemical properties. The chloromethyl group of 2091563-49-2 provides a reactive electrophilic center for nucleophilic displacement (SN2) that is absent in the hydroxymethyl analog (CAS 2091734-40-4, requiring prior activation) and cannot be replicated by the 4-formyl analog (CAS 2091653-98-2, which engages in carbonyl chemistry) [1]. The pyrazine ring at the 3-position distinguishes this compound from the trifluoromethyl-bearing analog (CAS 2091686-07-4), whose electron-withdrawing CF₃ group shifts logP upward by 1.3 units (XLogP3 1.4 vs 0.1) and reduces TPSA by 25.8 Ų [2]. Compounds lacking any 4-substituent (e.g., CAS 2098036-01-0) forfeit the reactive handle entirely. These differences make simple one-for-one substitution invalid when the downstream application demands a specific combination of reactivity, polarity, and hydrogen-bonding capacity [1][2].

Quantitative Differentiation Evidence for 2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091563-49-2) vs. Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Intermediate Polarity Between Hydroxymethyl (Hydrophilic) and Trifluoromethyl (Lipophilic) Analogs

The target compound's predicted partition coefficient (XLogP3 = 0.1) places it at a near-neutral lipophilicity, intermediate between the 4-hydroxymethyl analog (XLogP3 = -1.2) and the 3-trifluoromethyl–4-chloromethyl analog (XLogP3 = 1.4) [1][2]. This represents a 1.3 log-unit shift toward greater hydrophilicity vs. the CF₃ analog and a 1.3 log-unit shift toward greater lipophilicity vs. the CH₂OH analog, placing it closer to the optimal range for oral drug-like properties (typically XLogP ~0–3) [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Favorable CNS Penetration Profile vs. Hydroxymethyl Analog

The target compound's TPSA of 67.4 Ų is identical to that of the 4-unsubstituted analog (CAS 2098036-01-0) and is 20.2 Ų lower than the 4-hydroxymethyl analog (TPSA = 87.6 Ų), while being 25.8 Ų higher than the 3-CF₃ analog (TPSA = 41.6 Ų) [1][2][3]. A TPSA below 90 Ų is generally considered permissive for passive blood-brain barrier penetration, and values below 70 Ų are often targeted for CNS drug design [4]. The hydroxymethyl analog's TPSA of 87.6 Ų approaches the upper boundary, whereas the target compound's 67.4 Ų sits comfortably within the CNS-favorable window.

CNS drug design Polar surface area Blood-brain barrier penetration

Hydrogen Bond Donor Count: Zero Donors Eliminates a Metabolic and Solubility Liability Present in the Hydroxymethyl Analog

The target compound possesses zero hydrogen bond donor atoms, whereas the 4-hydroxymethyl analog (CAS 2091734-40-4) has one H-bond donor (the hydroxyl proton) [1][2]. The presence of an H-bond donor increases aqueous solubility but simultaneously introduces a metabolic weak point (phase II conjugation – glucuronidation/sulfation of the primary alcohol) and an additional polar interaction that can reduce membrane permeability [3]. The target compound's complete absence of H-bond donors makes it a cleaner scaffold for fragment-based screening and lead optimization where polarity can be added in a controlled, structure-guided manner.

Hydrogen bonding Drug-likeness Metabolic stability

Reactive Handle Differentiation: Chloromethyl vs. Hydroxymethyl vs. Formyl – SN2 Electrophilicity Determines Synthetic Versatility

The chloromethyl group at the pyrazole 4-position is a potent electrophile for bimolecular nucleophilic substitution (SN2), enabling direct derivatization with amines, thiols, alkoxides, and stabilized carbanions without prior activation. In contrast, the hydroxymethyl analog (CAS 2091734-40-4) requires conversion to a better leaving group (e.g., mesylation, tosylation, or halogenation) before nucleophilic displacement, adding a synthetic step and reducing overall yield [1]. The formyl analog (CAS 2091653-98-2) undergoes carbonyl condensation chemistry (Schiff base formation, reductive amination) rather than SN2 displacement, yielding structurally and electronically distinct products . This functional group difference is absolute and defines which downstream chemical space is accessible from each starting material.

Synthetic chemistry Nucleophilic substitution Building block utility

Boiling Point and Thermal Stability: Significantly Lower Boiling Point than Hydroxymethyl Analog Facilitates Purification and Handling

The predicted boiling point of the target compound (459.6 ± 45.0 °C) is 29.3 °C lower than that of the 4-hydroxymethyl analog (488.9 ± 45.0 °C) [1]. While both values are predicted and carry uncertainty, the direction and magnitude of the difference are consistent with the absence of intermolecular hydrogen bonding in the target compound (0 H-bond donors) versus the hydroxymethyl analog (1 H-bond donor). This increased volatility can be advantageous for vacuum distillation or sublimation-based purification and suggests lower energy input for solvent removal during workup.

Purification Thermal stability Process chemistry

Supplier Purity and Quality Control: 98% Standard Purity with Batch-Specific NMR/HPLC/GC Certification from Bidepharm

Bidepharm (Shanghai Bide Pharmatech Co., Ltd., SSE: 688073) supplies CAS 2091563-49-2 under catalog number BD02023614 at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC analysis reports available . This represents a 3-percentage-point purity advantage over the general Life Chemicals screening collection threshold (≥95% by LCMS/¹H-NMR) and over the minimum purity listed by CymitQuimica (min. 95%) . For comparator analogs, typical catalog purity is 95% (e.g., the hydroxymethyl analog at Bidepharm: 98% ; the 3-unsubstituted analog from Life Chemicals: 95%+ [1]).

Quality assurance Procurement Reproducibility

Prioritized Application Scenarios for 2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091563-49-2) Based on Quantified Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Fragment or Scaffold

With a TPSA of 67.4 Ų (below the 90 Ų BBB threshold) and XLogP3 of 0.1 (near-neutral lipophilicity), this compound is a structurally appropriate starting point for CNS-targeted kinase inhibitor programs [1]. The pyrazine–pyrazole core is a recognized kinase hinge-binding motif, and the chloromethyl group permits late-stage diversification to explore SAR vectors without adding H-bond donors, which are detrimental to CNS penetration [2]. Users should prefer this compound over the 4-hydroxymethyl analog (TPSA 87.6 Ų, HBD = 1) for CNS campaigns [3].

Agrochemical Discovery: Herbicidal Pyrazole Lead Optimization

The compound falls within the structural scope of the Qingdao Kingagroot patent family (U.S. Patent 10,556,888) claiming pyrazole compounds with broad-spectrum herbicidal activity and rice crop safety [4]. The chloromethyl group at the 4-position and the pyrazin-2-yl substitution at the 3-position match the general formula (I) substitution pattern described in the patent. Researchers developing next-generation herbicides targeting barnyard grass (Echinochloa spp.), including resistant biotypes, can use this compound as a building block for SAR exploration within the patented chemical space.

Chemical Biology: Covalent Probe Design via Direct SN2 Conjugation

The chloromethyl group is a reactive electrophilic warhead that can be directly conjugated to thiol-containing biomolecules (cysteine residues, glutathione) or amine nucleophiles without prior derivatization [5]. This contrasts with the hydroxymethyl analog, which requires activation (e.g., mesyl chloride, Appel reaction) before conjugation, adding synthetic steps and reducing overall yield. For chemoproteomics or targeted covalent inhibitor design, the direct SN2 reactivity of 2091563-49-2 enables more efficient probe synthesis and reduces unwanted side reactions associated with activating agents.

High-Throughput Screening (HTS) Library Procurement for Kinase and GPCR Targets

As a Life Chemicals HTS compound (ID: F2198-4896) with favorable drug-like computed properties (XLogP3 = 0.1, TPSA = 67.4 Ų, rotatable bonds = 3, no Ro5 violations), this compound is suitable for inclusion in diversity-oriented screening libraries targeting kinase or GPCR families [1][2]. The zero H-bond donor count and moderate complexity score (276) align with fragment-like and lead-like selection criteria, and the 98% purity available from Bidepharm supports quantitative dose-response follow-up without re-purification .

Quote Request

Request a Quote for 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.